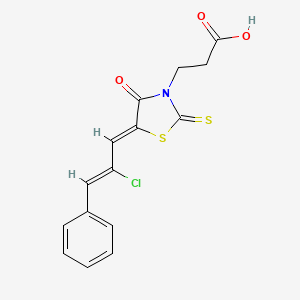

![molecular formula C14H12N2OS B2990396 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-83-0](/img/structure/B2990396.png)

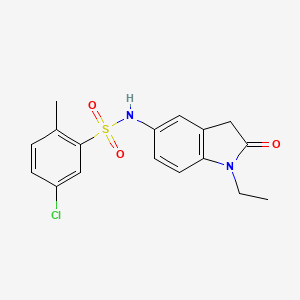

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C14H12N2OS . It is an imidazothiazole derivative .

Synthesis Analysis

The synthesis of similar compounds has been performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by the addition of POCl3 (1.5 eq.) into a stirred solution of DMF (1.5 eq.) in CHCl3 at 0–5 °C .Molecular Structure Analysis

The molecule contains a total of 30 atoms. There are 12 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .Chemical Reactions Analysis

The compound is part of a new series of imidazo[2,1-b]thiazole-based chalcone derivatives that were designed, synthesized, and tested for their anticancer activities .Physical and Chemical Properties Analysis

The compound has an average mass of 256.323 Da and a monoisotopic mass of 256.067047 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Luminescence Sensing

Research has unveiled the potential of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks as fluorescence sensors for benzaldehyde-based derivatives. These frameworks are sensitive to various benzaldehyde derivatives, indicating their application in luminescence sensing of specific chemicals (Shi et al., 2015).

Electrophilic Substitution Studies

Studies on imidazo[2,1-b]thiazoles have explored their behavior under electrophilic substitution at position 5. This research provides insights into the reactivity of different substituents at position 6, contributing valuable knowledge for the synthesis and modification of imidazo[2,1-b]thiazole derivatives (O'daly et al., 1991).

Synthesis of pH-sensitive Spin Probes

The development of pH-sensitive spin probes through the synthesis of 5-alkylamino-4H-imidazole 3-oxides highlights another significant application. These compounds have been prepared through a series of reactions starting from dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, showcasing their potential in biological and chemical sensing applications (Kirilyuk et al., 2003).

Novel Heterocyclic Systems Synthesis

Research into the synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines has opened up new avenues in heterocyclic chemistry. These novel compounds, particularly the 4-dimethylamino derivative, have demonstrated anti-HIV activity, suggesting their potential in drug development and therapeutic applications (Brukštus et al., 2000).

Molecular Architecture Incorporation

The synthesis of 1,3-dimethylated imidazolium carbaldehydes has been a stepping stone in incorporating the permanently cationic imidazolium group into molecular frameworks. This work has broad implications in the design and synthesis of novel compounds for diverse applications, including medicinal chemistry (Berezin & Achilefu, 2007).

Mecanismo De Acción

Target of Action

Similar imidazo[2,1-b]thiazole derivatives have been found to targetPantothenate synthetase in Mycobacterium tuberculosis .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the target’s function

Biochemical Pathways

Similar compounds have been found to affect thepantothenate synthetase pathway in Mycobacterium tuberculosis . This pathway is crucial for the survival and virulence of the bacteria.

Pharmacokinetics

In silico admet predictions have been carried out for similar compounds . These predictions can provide insights into the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to exhibitantimycobacterial activity . They selectively inhibit Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .

Análisis Bioquímico

Biochemical Properties

Similar imidazo[2,1-b]thiazole derivatives have shown significant activity against Mycobacterium tuberculosis . This suggests that 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium.

Molecular Mechanism

Molecular docking and dynamics studies carried out for similar compounds suggest that they may bind to certain targets such as the Pantothenate synthetase of Mycobacterium tuberculosis . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-9-3-4-11(7-10(9)2)13-12(8-17)16-5-6-18-14(16)15-13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQUXIGLHOTDDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2990313.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide](/img/structure/B2990316.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2990321.png)

![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2990326.png)

![5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2990332.png)

![{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2990334.png)

![2,3-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2990336.png)